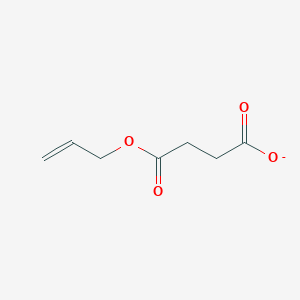

Butanedioic acid, mono-2-propenyl ester

Description

Properties

IUPAC Name |

4-oxo-4-prop-2-enoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYVZGBOJWAZJZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366963 | |

| Record name | Butanedioic acid, mono-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-09-5 | |

| Record name | Butanedioic acid, mono-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Malate Derivatives with Allyl Halides

One of the most detailed and experimentally validated methods involves the alkylation of diethyl (S)-malate with 3-bromo-1-propene (allyl bromide) under low-temperature conditions using strong bases such as butyllithium.

Procedure Summary:

- A solution of diisopropylamine in tetrahydrofuran (THF) is cooled to −75°C.

- Butyllithium is added dropwise to generate the lithium amide base.

- Diethyl (S)-malate is added slowly to form the dianion enolate intermediate.

- 3-bromo-1-propene is introduced at low temperature (−70 to −75°C) to alkylate the enolate.

- The reaction mixture is gradually warmed to −5°C and stirred overnight.

- Quenching is done with glacial acetic acid in diethyl ether.

- The product is extracted, washed with sodium bicarbonate and sodium chloride solutions, dried over magnesium sulfate, and purified by column chromatography.

- The isolated product yield is approximately 70%.

- Diastereomeric ratio of about 92:8.

- The product is a yellow oil with specific optical rotation [α]D +11.2° (chloroform).

This method is well-documented in Organic Syntheses and provides a stereoselective route to allylated malate esters, which can be further converted to the target mono-2-propenyl ester.

Direct Esterification Using Catalysts and Green Reagents

Another approach involves the esterification of maleic acid or its salts with allyl alcohol or allyl derivatives using catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of environmentally friendly methylating agents like dimethyl carbonate.

- Reaction temperatures are kept below 120°C to avoid decomposition.

- Dimethyl carbonate acts as a green methylating reagent.

- High conversion rates (up to 97-98%) are achievable.

- No need for high-pressure autoclave reactors.

- The process is scalable and environmentally benign.

While this method is primarily reported for methyl esters, the catalytic system and reaction conditions can be adapted for allyl esters by substituting the alkylating agent accordingly.

Scientific Research Applications

Butanedioic acid, mono-2-propenyl ester has diverse applications in scientific research:

Chemistry: Used as a monomer in polymer synthesis, particularly in the production of copolymers.

Biology: Investigated for its potential as a bioactive compound with antifungal and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.

Industry: Utilized as an additive in food products and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, mono-2-propenyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antifungal activity by inhibiting the growth of fungal hyphae through pathways related to secondary metabolism, biosynthesis, and membrane components . The compound’s ability to modulate redox-sensitive genes and inhibit reactive oxygen species production also contributes to its biological effects .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Polymer Performance: The acryloyl group in mono-2-propenyl succinate enables rapid curing in UV-resistant coatings, outperforming diethyl succinate in hardness tests .

- Environmental Impact: Monoesters degrade faster than diesters due to their hydrophilic carboxyl group, aligning with green chemistry trends .

- Regulatory Gaps : Unlike perfluorinated succinate esters (e.g., CAS 63367-17-9), the target compound lacks stringent regulations, simplifying industrial adoption .

Biological Activity

Butanedioic acid, mono-2-propenyl ester, commonly referred to as butenedioic acid ester, is an organic compound that has garnered attention for its diverse biological activities. This compound, with the chemical formula CHO, is primarily investigated for its potential applications in the fields of medicine and biotechnology due to its antifungal and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of butanedioic acid, mono-2-propenyl ester, including detailed research findings, case studies, and data tables.

Butanedioic acid, mono-2-propenyl ester is characterized by the following chemical properties:

- Molecular Weight: 155.15 g/mol

- Structure: Contains a butanedioic acid backbone with a propenyl group attached as an ester.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| Butanedioic acid, mono-2-propenyl ester | Ester | Antifungal, antimicrobial |

| Butanedioic acid, mono-2-(methacryloyloxy)ethyl ester | Ester | Polymer synthesis |

| Butanedioic acid, mono-2-(acryloyloxy)ethyl ester | Ester | Drug delivery systems |

Antifungal Properties

Research indicates that butanedioic acid, mono-2-propenyl ester exhibits significant antifungal activity. It inhibits the growth of fungal hyphae by targeting pathways associated with secondary metabolism and membrane integrity. A study highlighted that this compound effectively reduced the viability of various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Antimicrobial Activity

In addition to its antifungal properties, this compound has demonstrated broad-spectrum antimicrobial activity. Investigations have shown that it can inhibit the growth of several pathogenic bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

- Study on Antifungal Efficacy : A laboratory study evaluated the antifungal effects of butanedioic acid, mono-2-propenyl ester against Candida albicans and Aspergillus niger. The results indicated a dose-dependent inhibition of fungal growth, with significant reductions observed at higher concentrations.

- Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating its potential for use in antimicrobial formulations .

The biological activity of butanedioic acid, mono-2-propenyl ester is attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : The compound disrupts the integrity of microbial cell membranes, leading to cell lysis.

- Inhibition of Metabolic Pathways : It interferes with key metabolic pathways in fungi and bacteria, inhibiting their growth and proliferation.

Therapeutic Potential

Given its bioactive properties, butanedioic acid, mono-2-propenyl ester is being explored for various therapeutic applications:

- Drug Delivery Systems : Its ability to form esters makes it suitable for developing prodrugs that can enhance bioavailability and target specific tissues.

- Food Industry : The compound is also investigated for use as a food additive due to its antimicrobial properties, which can help preserve food products by preventing microbial spoilage.

Future Research Directions

Further research is needed to explore the full potential of butanedioic acid, mono-2-propenyl ester in clinical settings. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for developing safe therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.